molecular formula C20H32N2O4 B14732169 Pinolic acid, azine CAS No. 5422-97-9

Pinolic acid, azine

Cat. No.: B14732169
CAS No.: 5422-97-9
M. Wt: 364.5 g/mol
InChI Key: XVYLZBKIPPCLTR-XHQRYOPUSA-N
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Description

2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid is a complex organic compound characterized by its unique cyclobutyl structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the cyclobutyl core: The cyclobutyl core can be synthesized via a [2+2] cycloaddition reaction between suitable alkenes.

    Introduction of functional groups: Functional groups such as carboxymethyl and dimethyl groups can be introduced through various organic reactions including alkylation and carboxylation.

    Formation of the imine and carbonimidoyl groups: These groups can be introduced through condensation reactions involving appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysis, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imine groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In industry, 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid include other cyclobutyl-containing molecules and compounds with similar functional groups. Examples include:

  • 2,2-Dimethylcyclobutanecarboxylic acid
  • 3-(Carboxymethyl)-2,2-dimethylcyclobutanone
  • N-(2,2-Dimethylcyclobutyl)acetamide

Uniqueness

The uniqueness of 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid lies in its combination of functional groups and cyclobutyl structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

5422-97-9

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

2-[3-[(E)-N-[(E)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid

InChI

InChI=1S/C20H32N2O4/c1-11(15-7-13(9-17(23)24)19(15,3)4)21-22-12(2)16-8-14(10-18(25)26)20(16,5)6/h13-16H,7-10H2,1-6H3,(H,23,24)(H,25,26)/b21-11+,22-12+

InChI Key

XVYLZBKIPPCLTR-XHQRYOPUSA-N

Isomeric SMILES

C/C(=N\N=C(\C1C(C(C1)CC(=O)O)(C)C)/C)/C2C(C(C2)CC(=O)O)(C)C

Canonical SMILES

CC(=NN=C(C)C1CC(C1(C)C)CC(=O)O)C2CC(C2(C)C)CC(=O)O

Origin of Product

United States

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